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Executive Summary
2-Methylpentane-d14 (CAS: 284487-65-6) is the per-deuterated isotopologue of 2-

methylpentane (isohexane).[1] It serves as a critical Internal Standard (IS) in gas

chromatography-mass spectrometry (GC-MS) workflows, particularly for the quantification of

volatile organic compounds (VOCs) and alkane biomarkers.

The utility of 2-Methylpentane-d14 relies on its mass spectral distinctiveness. By replacing all

14 protium (

) atoms with deuterium (
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), the molecular weight shifts from 86.18 Da to ~100.26 Da. This guide details the
fragmentation mechanics that generate its unique spectral fingerprint, specifically the
characteristic mass shift of the base peak from m/z 43 (native) to m/z 50 (deuterated), ensuring
precise biological background subtraction.

Part 1: Molecular Architecture & Isotopic Shift
To interpret the mass spectrum, one must first map the isotopic substitution to the carbon

skeleton. The increased bond strength of C-D over C-H (primary kinetic isotope effect) slightly

alters fragmentation kinetics, but the m/z positions are strictly defined by mass stoichiometry.

Structural Comparison

Feature
Native 2-Methylpentane (

)

Perdeuterated 2-
Methylpentane (

)

Formula

Molecular Weight 86.18 g/mol 100.26 g/mol

Structure

Molecular Ion (

)
m/z 86 m/z 100

The Deuterium Shift Rule
In mass spectrometry, the mass shift (

) for any fragment is calculated as:

Where

is the number of hydrogen atoms replaced by deuterium in that specific fragment.[1][2][3][4][5]
[6][7] For 2-Methylpentane-d14, every hydrogen position is deuterated, simplifying the
prediction: Every retained hydrogen adds +1 mass unit compared to the native spectrum.

Part 2: Fragmentation Mechanics (The "Fingerprint")
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The fragmentation of branched alkanes is driven by the stability of the resulting carbocations.

Cleavage preferentially occurs at branched carbons to form secondary or tertiary carbocations.

Primary Pathway: Formation of the Base Peak (m/z 50)
The dominant fragmentation event is the cleavage of the C2-C3 bond. This releases a propyl

radical and leaves a stable secondary isopropyl cation.

Native Mechanism:

Fragment: Isopropyl cation (

)

Mass:

d14 Mechanism:

Fragment: Isopropyl-d7 cation (

)

Mass:

Secondary Pathway: Methyl Loss (m/z 82)
Cleavage at the C1-C2 or C2-Methyl bond results in the loss of a methyl group.

Native: Loss of

(15 Da)

m/z 71 (

).

d14: Loss of

(18 Da)

m/z 82 (
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).

Pathway Visualization
The following diagram maps the electron ionization (EI) induced fragmentation pathways.

Molecular Ion (M+)
C6D14
m/z 100

Base Peak
Isopropyl-d7 Cation

[CD(CD3)2]+
m/z 50

 C2-C3 Cleavage
(Dominant)

Pentyl-d11 Cation
(Loss of Methyl-d3)

[C5D11]+
m/z 82

 C1-C2 Cleavage

Butyl-d9 Cation
(Loss of Ethyl-d5)

[C4D9]+
m/z 66

 C3-C4 Cleavage

Neutral Loss:
Propyl-d7 Radical

Neutral Loss:
Methyl-d3 Radical

Click to download full resolution via product page

Caption: Figure 1. EI Fragmentation pathways of 2-Methylpentane-d14. The red path indicates

the formation of the base peak at m/z 50.

Part 3: Comparative Spectral Data
The following table serves as a lookup reference for peak assignment during method

validation.
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Fragment
Identity

Native m/z (

)
d14 Target m/z

Relative
Intensity
(Approx)

Mechanism

Molecular Ion 86 100 < 5%
Parent Ion

Survival

M - Methyl 71 82 20 - 40% Loss of

M - Ethyl 57 66 30 - 50% Loss of

Base Peak 43 50 100% Formation of

Propyl Fragment 29 34 10 - 20% Formation of

Note: Relative intensities may vary based on ion source temperature and tuning (e.g., 70 eV

standard EI).

Part 4: Experimental Protocol (GC-MS Validation)
To validate the identity of 2-Methylpentane-d14 in a sample, follow this self-validating

workflow. This protocol assumes a standard split/splitless injection on a non-polar column (e.g.,

DB-5ms or ZB-5).

Instrument Configuration
Ion Source: Electron Ionization (EI) at 70 eV.

Source Temp: 230°C (High temps promote fragmentation; keep consistent).

Scan Range: m/z 30 – 110 (Must capture m/z 34 and m/z 100).

Step-by-Step Workflow
Blank Injection: Inject pure solvent (e.g., Methanol or Hexane-d14) to establish a baseline.

Ensure no background at m/z 50 or 100.
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Standard Injection: Inject 1 µL of 50 ppm 2-Methylpentane-d14.

Peak Verification (The "3-Point Check"):

Check 1 (Parent): Extract ion chromatogram (EIC) for m/z 100. Signal must be present at

the expected Retention Time (RT). Note: Deuterated alkanes often elute slightly earlier

than their protium counterparts (inverse isotope effect).

Check 2 (Base): Spectrum at peak apex must show m/z 50 as the dominant ion (100%

abundance).

Check 3 (Purity): Check for m/z 43. Significant signal at m/z 43 indicates contamination

with native 2-methylpentane or H/D exchange (scrambling).

Isotopic Purity Calculation:

(Ideally, m/z 86 should be non-detectable).

Experimental Logic Flow

Sample Injection
(d14 Standard)

GC Separation
(DB-5ms Column)

MS Detection
(Scan m/z 30-110)

Check Base Peak
Is m/z = 50?

Identity Confirmed
(Proceed to Quant)Yes

Contamination/Scrambling
(Check m/z 43)

No (m/z 43 present)

Click to download full resolution via product page

Caption: Figure 2. Logic gate for validating 2-Methylpentane-d14 identity in GC-MS runs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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